2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
Overview
Description
“2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is a heterocyclic organic compound. It belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
The synthesis of similar compounds involves reacting a compound of a certain formula with another compound of a different formula . For instance, the preparation of some related compounds is carried out in the presence of a tertiary amine, particularly diisopropylethylamine or triethylamine . The exact synthesis process for “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” might vary.Molecular Structure Analysis
The molecular structure of “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is likely to be complex due to the presence of multiple rings and functional groups. The molecular formula is C10H7N5O and the molecular weight is 213.2 g/mol.Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” are likely to be complex and varied. For instance, the reaction might involve the nucleophilic attack of the amino group in one compound to the carbon atom of the protonated carbonyl group in another compound .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods to synthesize new pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and thieno[2,3-b]pyridine derivatives. These compounds are synthesized from various heterocyclic amines and have been characterized by elemental analysis, spectral data, and chemical transformation, highlighting their potential in further organic synthesis and medicinal chemistry research (Abdelhamid & Gomha, 2013).
Antimicrobial and Antifungal Activity
Several studies have reported on the antimicrobial and antifungal activities of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds synthesized through microwave irradiation exhibited significant antifungal abilities against a range of phytopathogenic fungi, highlighting their potential as antifungal agents (Zhang et al., 2016). Another study detailed the efficient synthesis of isoxazoline and pyrazolo[3,4-d]pyridazine derivatives, showing good antimicrobial and anti-inflammatory activities, which could be leveraged for developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Anti-Inflammatory and Ulcerogenicity Studies
Research into the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines has shown that certain derivatives possess notable anti-inflammatory activity with minimal ulcerogenic effects. This suggests their potential use in developing safer anti-inflammatory medications (El-Tombary, 2013).
Anticancer Agents
The novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and characterized for their potential as anticancer agents. Some compounds demonstrated higher anticancer activity than doxorubicin, a reference drug, suggesting their promise in anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Future Directions
The future directions for “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” could involve further exploration of its potential uses, particularly in the field of medicine. For instance, similar compounds have shown potential for further exploration due to their ability to inhibit certain types of receptors .
properties
IUPAC Name |
2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c16-9-1-2-12-10(14-9)7-5-13-15-4-3-11-6-8(7)15/h1-6H,(H,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXDNNUBFOGQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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